Methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate is a compound belonging to the class of chromenes, which are bicyclic oxygen heterocycles. These compounds are significant due to their presence in various natural products, pharmaceutical agents, and biologically relevant molecules . The structure of this compound includes a benzopyran ring system, which is a common feature in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate typically involves cyclization reactions and late-stage functionalization of the parent 2H-chromenes . One common method includes the use of substituted resorcinols and benzylidene malononitriles in the presence of methanol and calcium hydroxide at room temperature . Another approach involves the O-acylation of enol forms of 3-substituted 2-oxo-2H-benzopyrans .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of green solvents and catalysts, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new pharmaceutical agents with various biological activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit enzymes, bind to DNA, and interfere with cellular processes . The exact pathways depend on the specific biological activity being targeted, such as antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Coumarins: These compounds share a similar benzopyran ring system and exhibit various biological activities.
Indoles: Another class of heterocycles with significant biological properties.
Pyridazines: Known for their diverse pharmacological activities.
Uniqueness
Methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C17H14O4 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H14O4/c1-20-17(19)14-15(18)12-9-5-6-10-13(12)21-16(14)11-7-3-2-4-8-11/h2-10,16,18H,1H3 |
InChI Key |
YNQAFYIBCZWEFC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2OC1C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.